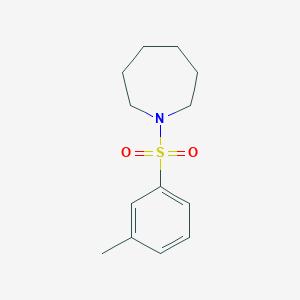

1-(m-Tolylsulfonyl)azepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, which includes “1-(m-Tolylsulfonyl)azepane”, has been described in the literature . These reactions are Pd/LA-catalyzed and proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Molecular Structure Analysis

The molecular structure of azepane derivatives has been studied using quantum mechanics at the B3LYP and the CCSD (T) levels of theory with the triple-zeta quality basis set 6-311+G (d,p) . The results are compared with the well-established results of cycloheptane .Chemical Reactions Analysis

Azepane derivatives have been widely used as key intermediates in synthetic chemistry . Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .科学的研究の応用

Green Chemistry Applications

Azepanes have been utilized in the synthesis of a new family of room temperature ionic liquids, contributing to more sustainable chemical processes. For example, the synthesis of azepanium ionic liquids from azepane offers a way to mitigate waste disposal challenges in the polyamide industry. These ionic liquids show promise due to their wide electrochemical windows, making them suitable as safe alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).

Medicinal Chemistry Applications

Azepane in Drug Synthesis

Azepane derivatives have been explored for their potential in synthesizing indolizidine alkaloids, which are significant in the development of new therapeutic agents. A strategy employing N-toluenesulfonyl aziridines showcases the utility of azepane in constructing complex molecules like (-)-indolizidine 223AB and alkaloid (-)-205B (Smith & Kim, 2006).

Azepanes as Glycosidase Inhibitors

The synthesis of tri- and tetra-hydroxy seven-membered iminocyclitols from D-(+)-glucurono-γ-lactone has demonstrated azepanes' potential as glycosidase inhibitors, which could be pivotal in developing treatments for various diseases (Kalamkar et al., 2010).

Materials Science Applications

Azepanium-based ionic liquids have been identified as promising green electrolytes for high-voltage supercapacitors, indicating their significant role in energy storage technologies. Their structural features, such as ether linkages in the cationic side chains, significantly affect their physical properties, offering insights into designing efficient electrolyte systems (Pohlmann et al., 2015).

Pharmaceutical Significance

Azepane-based motifs have shown a wide range of pharmacological properties, leading to the approval of over 20 azepane-based drugs by the FDA. These compounds have been utilized in treatments for cancer, tuberculosis, Alzheimer's disease, and as antimicrobial agents, demonstrating the versatility and importance of azepane derivatives in drug discovery (Zha et al., 2019).

特性

IUPAC Name |

1-(3-methylphenyl)sulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-12-7-6-8-13(11-12)17(15,16)14-9-4-2-3-5-10-14/h6-8,11H,2-5,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEWNASARBFXLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

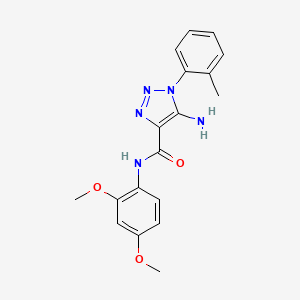

![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)

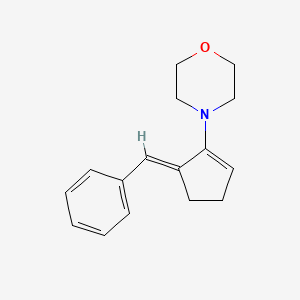

![(Z)-ethyl 2-((3-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724939.png)

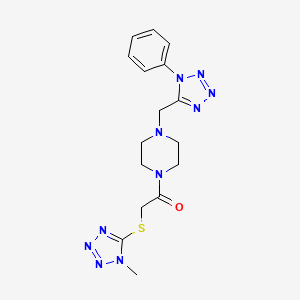

![2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole](/img/structure/B2724940.png)

![6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2724950.png)